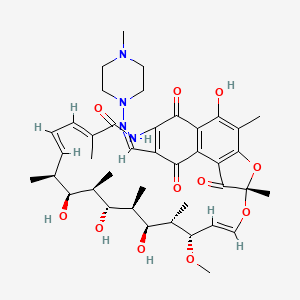

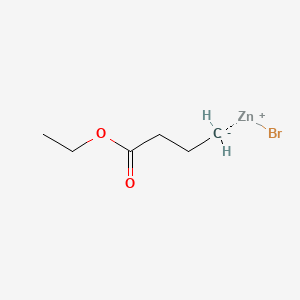

![molecular formula C₃₈H₄₉N₅O₇SSi₂ B1147448 O6-苄基-N2,3-乙烯-2'-苯氧硫代甲基-3',5'-O-[四(异丙基)-1,3-二硅氧烷二基]鸟苷 CAS No. 148437-93-8](/img/structure/B1147448.png)

O6-苄基-N2,3-乙烯-2'-苯氧硫代甲基-3',5'-O-[四(异丙基)-1,3-二硅氧烷二基]鸟苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Guanosine and its derivatives, including O6-substituted guanosine compounds, play significant roles in biological systems and have been explored for their potential in enhancing antitumor action, particularly in relation to their interactions with DNA and enzymes involved in DNA repair mechanisms. The synthesis and study of such compounds offer insights into their chemical behavior, potential applications in medicinal chemistry, and their foundational role in nucleic acid chemistry (Mounetou et al., 1997).

Synthesis Analysis

The synthesis of O6-substituted guanosine derivatives, including those with complex side chains and protective groups, often involves multi-step reactions that can include the introduction of alkyl or aryl groups at the O6 position, protection of hydroxyl groups, and selective functionalization of the guanosine molecule. Techniques such as silylation to protect hydroxyl groups, and subsequent selective deprotection, are common in the synthesis of nucleoside derivatives (Hirao et al., 1998).

Molecular Structure Analysis

The molecular structure of guanosine derivatives, including the spatial arrangement of substituents and the conformation of the sugar moiety, significantly influences their chemical reactivity and biological activity. Studies involving X-ray crystallography and NMR spectroscopy have been pivotal in elucidating the structures of these complex molecules, providing insights into their potential interactions with biological targets (Kokatla & Lakshman, 2012).

Chemical Reactions and Properties

O6-substituted guanosine derivatives can undergo a variety of chemical reactions, including etherification, acylation, and coupling reactions, depending on the functional groups present. These reactions are crucial for modifying the chemical properties of the nucleoside for specific applications, such as enhancing stability, solubility, or biological activity. For example, the introduction of benzyl or alkyl groups at the O6 position has been shown to affect the molecule's ability to interact with enzymes involved in DNA repair (Daskalov et al., 1981).

科学研究应用

合成和表征

- 鸟苷衍生物的合成一直是增强核酸研究的重点,为 DNA 修复机制和治疗剂的开发提供了见解。例如,一项研究详细介绍了乙烯修饰的鸟苷衍生物的合成,强调了它们在探测 DNA 损伤和修复过程中的效用。复杂的合成路线通常涉及硅化的核苷和选择性的官能团转化,展示了合成这些分子所需的复杂性和精确性 (Kuśmierek 等,1989)。

性质和机理见解

- 鸟苷衍生物的性质,例如它们的氧化还原行为,已经过研究以了解它们的生物学相关性和材料科学中的潜力。例如,研究了四取代四苯乙烯的电化学性质,阐明了它们的氧化还原行为以及在开发具有特定电子性质的新材料中的潜在应用 (Schreivogel 等,2006)。

在生物医学研究中的应用

- 某些鸟苷衍生物与生物靶标相互作用的能力已被探索用于治疗应用。对 O6-取代的鸟苷衍生物的研究评估了它们增强抗癌治疗功效的潜力,证明了这些分子在药物化学和肿瘤学中可以发挥重要作用 (Mounetou 等,1997)。

先进材料开发

- 对鸟苷衍生物的研究延伸到材料科学,在那里利用它们的独特性质来开发先进材料。新型材料的合成和表征,例如那些包含四苯乙烯和鸟苷衍生物的材料,突出了它们在创造高效电子器件(包括光伏应用)中的潜力 (Rananaware 等,2017)。

属性

IUPAC Name |

O-phenyl (6aR,8R,9R,9aR)-9-hydroxy-8-(4-phenylmethoxy-5a,6-dihydroimidazo[2,1-b]purin-1-yl)-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocine-9-carbothioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H51N5O7SSi2/c1-24(2)52(25(3)4)46-22-30-32(49-53(50-52,26(5)6)27(7)8)38(44,36(51)47-29-17-13-10-14-18-29)35(48-30)43-23-40-31-33(45-21-28-15-11-9-12-16-28)41-37-39-19-20-42(37)34(31)43/h9-20,23-27,30,32,35,37,39,44H,21-22H2,1-8H3/t30-,32-,35-,37?,38-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZQXSVPOWRSLN-SKHONUMNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C3N5C=CNC5N=C4OCC6=CC=CC=C6)(C(=S)OC7=CC=CC=C7)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[Si]1(OC[C@@H]2[C@H]([C@@]([C@@H](O2)N3C=NC4=C3N5C=CNC5N=C4OCC6=CC=CC=C6)(C(=S)OC7=CC=CC=C7)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H51N5O7SSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

778.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

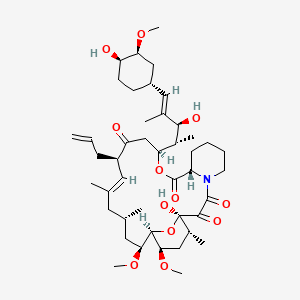

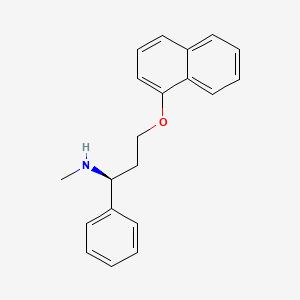

![1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide](/img/structure/B1147381.png)

![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1147385.png)